JC-1

Description

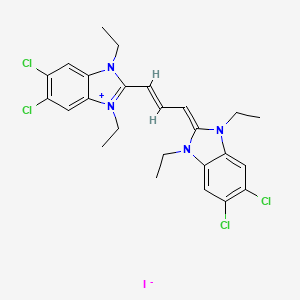

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNIUVBDKICAX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl4IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-43-2 | |

| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JC 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3520-43-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide chemical structure

An In-depth Technical Guide to 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide (JC-1)

This technical guide provides a comprehensive overview of 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide, a fluorescent probe commonly known as this compound. This document details its chemical properties, mechanism of action, applications, and a generalized experimental protocol for its use in assessing mitochondrial health.

Chemical Identity and Properties

This compound is a lipophilic cationic carbocyanine dye.[1][2] Its chemical and physical properties are summarized below, providing essential information for its use in experimental settings.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole iodide[3] |

| CAS Number | 3520-43-2[4][5][6][7] |

| Molecular Formula | C₂₅H₂₇Cl₄IN₄[5][6][7] |

| Synonyms | CBIC2(3), 1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide[3][5][6] |

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Weight | 652.23 g/mol [5] |

| Appearance | Deep red crystalline solid[1] |

| Melting Point | 275–278 °C[1] |

| Solubility | Soluble in DMSO (to 25 mM), methanol, and N,N-dimethylformamide (DMF)[1][6] |

| Monomer Excitation/Emission | ~515 nm / ~529 nm[8][9] |

| J-aggregate Excitation/Emission | ~585 nm / ~590 nm[8][9] |

| Molar Extinction Coefficient (ε) | ≥175,000 at 511-517nm in methanol[1] |

Mechanism of Action: A Ratiometric Probe for Mitochondrial Potential

This compound is a widely used fluorescent probe to measure the mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[4][10] Its mechanism relies on its ability to exist in two different fluorescent forms—a monomer and an aggregate—depending on the electrochemical potential across the mitochondrial membrane.[11]

In healthy, non-apoptotic cells, the inner mitochondrial membrane is highly polarized, exhibiting a strong negative charge. This high potential drives the accumulation of the positively charged this compound dye inside the mitochondrial matrix.[2][12] As the concentration of this compound increases within the mitochondria, it spontaneously forms complexes known as "J-aggregates," which emit an intense red-to-orange fluorescence at approximately 590 nm.[2][4][9]

Conversely, in unhealthy or apoptotic cells, the mitochondrial membrane potential collapses.[11] Without the strong negative charge to drive its accumulation, this compound cannot concentrate within the mitochondria and remains in the cytoplasm in its monomeric form.[9] These monomers emit a green fluorescence at approximately 529 nm.[4][9]

This shift from red/orange to green fluorescence is a hallmark of mitochondrial depolarization and is often an early event in the apoptotic cascade. The ratiometric nature of the dye—comparing the intensity of red to green fluorescence—provides a semi-quantitative assessment of mitochondrial health that is largely independent of factors like mitochondrial size, shape, or density.[4]

References

- 1. This compound | 3520-43-2 [chemicalbook.com]

- 2. google.com [google.com]

- 3. 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide | C25H27Cl4IN4 | CID 5492929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS-Number 3520-43-2 - Order from Chemodex [chemodex.com]

- 5. scbt.com [scbt.com]

- 6. This compound, Mitochondrial membrane potential dye (CAS 3520-43-2) | Abcam [abcam.com]

- 7. 3520-43-2 | MFCD00188475 | 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide [aaronchem.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. This compound (iodide salt) - Biotium [biotium.com]

- 10. 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethyl-imidacarbocyanine iodide | 3520-43-2 | FD59006 [biosynth.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. gentaurpdf.com [gentaurpdf.com]

An In-depth Technical Guide to JC-1 Dye for Mitochondrial Staining

For researchers, scientists, and drug development professionals, understanding mitochondrial health is crucial for evaluating cellular physiology and the effects of novel therapeutics. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and overall cell viability. This technical guide provides a comprehensive overview of the core principles and applications of the JC-1 dye, a ratiometric fluorescent probe widely used for monitoring ΔΨm.

Core Principle of this compound Staining

This compound (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that selectively accumulates in mitochondria due to the negative charge of the inner mitochondrial membrane.[1][2][3] The unique characteristic of this compound is its ability to exist in two different fluorescent states depending on the mitochondrial membrane potential, allowing for a ratiometric analysis.[4][5][6]

In healthy cells with a high mitochondrial membrane potential (typically -150 to -180 mV), this compound molecules aggregate, forming "J-aggregates" that emit an intense red to orange-red fluorescence (with a peak emission around 590-595 nm).[1][2][7] Conversely, in unhealthy or apoptotic cells with a depolarized or low mitochondrial membrane potential, this compound fails to accumulate to a high enough concentration to form aggregates.[2][8] In this state, it remains in its monomeric form, which emits a green fluorescence (with a peak emission around 527-529 nm).[1][7]

This shift from red to green fluorescence provides a sensitive and reliable method to detect changes in mitochondrial membrane potential.[4] The ratio of red to green fluorescence intensity is directly proportional to the degree of mitochondrial polarization, with a decrease in this ratio indicating mitochondrial depolarization, a hallmark of early apoptosis and cellular stress.[4][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound dye, essential for designing and interpreting experiments.

Table 1: Spectral Properties of this compound Dye

| Fluorescent Form | Excitation Wavelength (nm) | Emission Wavelength (nm) | Color |

| J-aggregates | ~514-540[7][9] | ~590-595[1][7] | Red/Orange-Red |

| Monomers | ~485-490[6][10] | ~527-535[6][11] | Green |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Application | Cell Type | This compound Concentration | Incubation Time | Temperature |

| Flow Cytometry | Suspension Cells (e.g., Jurkat) | 2 µM[12][13] | 15-30 minutes[12][13] | 37°C[12][13] |

| Fluorescence Microscopy | Adherent Cells | 2 µM[14] | 15-30 minutes[14] | 37°C[14] |

| Plate Reader | Adherent Cells | 1-10 µM[15] | 15-30 minutes[9] | 37°C[9] |

| Positive Control (Depolarization) | Various | 5-50 µM CCCP or FCCP[6][12] | 5-30 minutes[6][12] | 37°C[6][12] |

Note: Optimal concentrations and incubation times may vary depending on the specific cell type and experimental conditions and should be determined empirically.[2][15]

Experimental Protocols

Detailed methodologies for the most common applications of this compound staining are provided below. It is crucial to handle this compound in a light-protected environment as it is light-sensitive.[9][16]

Protocol for Flow Cytometry

This protocol is adapted for analyzing suspended cells. For adherent cells, they should be harvested and resuspended prior to staining.[5]

-

Cell Preparation: Suspend cells in a warm culture medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Positive Control (Optional but Recommended): For a positive control for mitochondrial depolarization, add CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a final concentration of 50 µM and incubate at 37°C for 5-15 minutes.[12][13]

-

This compound Staining: Add this compound stock solution to the cell suspension to a final concentration of 2 µM.[12][13]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[12][13]

-

Washing (Optional): Some protocols recommend washing the cells once with warm PBS to remove excess dye.[13] Centrifuge the cells at 400 x g for 5 minutes and resuspend in fresh buffer.[11]

-

Analysis: Analyze the stained cells immediately on a flow cytometer.[5] Excite the cells using a 488 nm laser.[11] Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[11][13] Healthy cells will show high red and low green fluorescence, while apoptotic cells will show low red and high green fluorescence.[11]

Protocol for Fluorescence Microscopy

This protocol is suitable for adherent cells cultured on coverslips or in imaging dishes.

-

Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and culture until they reach the desired confluency (not exceeding 80%).[6][9]

-

Experimental Treatment: Treat the cells with the compound of interest to induce apoptosis or other mitochondrial effects. Include an untreated control.

-

Positive Control (Optional): Treat a separate sample with CCCP (50 µM) for 5-15 minutes at 37°C to induce depolarization.[14]

-

This compound Staining: Remove the culture medium and add a pre-warmed medium containing this compound at a final concentration of 2 µM.[14][17]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[9][14]

-

Washing: Gently wash the cells once or twice with warm PBS or culture medium to remove the staining solution.[14]

-

Imaging: Immediately observe the cells under a fluorescence microscope.[14] Use filter sets appropriate for detecting both green (e.g., FITC) and red (e.g., TRITC/Rhodamine) fluorescence.[9][18] In healthy cells, mitochondria will appear red due to J-aggregates, while in apoptotic cells, the cytoplasm will show diffuse green fluorescence from the this compound monomers.[8][18]

Signaling Pathway Context

The disruption of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis.[4] The opening of the mitochondrial permeability transition pore (MPTP) allows for the passage of ions and small molecules, leading to the dissipation of the proton gradient and a decrease in ΔΨm.[4] This, in turn, triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, activating the caspase cascade and ultimately leading to programmed cell death. This compound staining is a powerful tool to visualize this early apoptotic event.

Troubleshooting and Considerations

-

This compound Solubility: this compound has low solubility in aqueous solutions and can form particulates.[6][9] Ensure the this compound stock solution is completely thawed and well-mixed before dilution into the culture medium.[9]

-

Live Cells Only: this compound staining is intended for live cells and is not compatible with fixed samples.[5][15]

-

Immediate Analysis: Stained samples should be analyzed as soon as possible, as prolonged storage can lead to fluorescence quenching.[5][16]

-

Cell Density: Avoid excessively high cell densities, as this can lead to nutrient depletion and spontaneous apoptosis, resulting in a high background of green fluorescence.[11][14]

-

Drug Interactions: Be aware that some cationic drugs may interfere with this compound accumulation in the mitochondria. Additionally, this compound can be a substrate for P-glycoprotein (P-gp) drug efflux pumps, which can affect its intracellular concentration.[19]

By following the principles and protocols outlined in this guide, researchers can effectively utilize this compound dye to gain valuable insights into mitochondrial health and its role in various cellular processes and disease states.

References

- 1. google.com [google.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]

- 5. This compound Experiment Common Questions and Solutions [elabscience.com]

- 6. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. abpbio.com [abpbio.com]

- 8. This compound Mitochondrial Membrane Potential Detection Kit - Biotium [biotium.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. dovepress.com [dovepress.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. gentaurpdf.com [gentaurpdf.com]

- 19. Detection of the Mitochondrial Membrane Potential by the Cationic Dye this compound in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

JC-1: A Technical Guide to Monitoring Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the JC-1 assay, a widely used method for monitoring mitochondrial membrane potential (ΔΨm). It details the core mechanism of the this compound dye, provides structured experimental protocols, and presents key quantitative data in an accessible format. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize the this compound assay in their studies of cellular health, apoptosis, and mitochondrial function.

Core Principles of the this compound Mechanism

This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that is actively transported into mitochondria due to the electrochemical gradient across the mitochondrial membrane.[1][2] Its unique properties allow for a ratiometric analysis of mitochondrial health, providing a more reliable assessment compared to single-wavelength probes.[3]

In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound accumulates within the mitochondria and forms complexes known as J-aggregates.[4][5] These aggregates exhibit intense red fluorescence.[4] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, this compound cannot accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which exhibits green fluorescence.[4][5] This shift from red to green fluorescence is a key indicator of mitochondrial depolarization, an early event in the apoptotic cascade.[6] The ratio of red to green fluorescence is therefore directly proportional to the mitochondrial membrane potential and is largely independent of other factors like mitochondrial size, shape, and density.[2][7]

Quantitative Data for this compound Assays

The following tables summarize the key quantitative parameters for utilizing the this compound dye in experimental settings.

| Parameter | This compound Monomer | J-Aggregates |

| Appearance | Diffuse Green Fluorescence | Punctate Red/Orange Fluorescence |

| Excitation Maximum | ~514 nm[7] | ~585 nm[7] |

| Emission Maximum | ~529 nm[7][8] | ~590 nm[2][7][8] |

| Common Excitation Laser | 488 nm[2] | 488 nm or 561 nm[2][9] |

| Common Emission Filter (Flow Cytometry) | FL1 (e.g., 530/30 nm)[10] | FL2 (e.g., 585/42 nm or 575/26 nm)[2][10] |

| Common Emission Filter (Microscopy) | FITC filter set (e.g., 485/535 nm)[11] | TRITC/Rhodamine filter set (e.g., 540/570 nm or 535/595 nm)[5][11] |

| Parameter | Recommended Range/Value | Notes |

| This compound Stock Solution Concentration | 2-10 mM in DMSO[12] | Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] |

| This compound Working Concentration (Flow Cytometry) | 2 µM[2][5][13] | Optimal concentration may vary by cell type and should be determined empirically.[5][13] |

| This compound Working Concentration (Microscopy/Plate Reader) | 1-10 µM[5][13] | Optimal concentration depends on cell type and density.[5][13] |

| Incubation Time | 15-30 minutes[2][4][5] | Can be extended up to 60 minutes for some cell lines.[12] |

| Incubation Temperature | 37°C[2][4][5] | Maintain physiological conditions for accurate results. |

| Positive Control (CCCP) Concentration | 5-50 µM[4] | CCCP is a protonophore that rapidly dissipates the mitochondrial membrane potential.[4] |

| Positive Control (CCCP) Incubation Time | 5-30 minutes[4] | A 15-minute treatment with 50µM CCCP is often sufficient to cause complete depolarization.[4] |

Visualizing the this compound Mechanism and Workflow

To better illustrate the principles and procedures described, the following diagrams are provided.

Caption: Mechanism of this compound dye in healthy vs. apoptotic mitochondria.

Caption: General experimental workflow for the this compound assay.

Caption: Logical relationship between mitochondrial state and this compound fluorescence.

Experimental Protocols

The following are detailed methodologies for performing the this compound assay using flow cytometry and fluorescence microscopy. These protocols are generalized, and optimization for specific cell types and experimental conditions is recommended.[2]

A. Reagent Preparation

-

This compound Stock Solution: Prepare a 2-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[12] Mix thoroughly. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5]

-

This compound Staining Solution: Immediately before use, dilute the this compound stock solution to the desired final concentration (e.g., 2 µM for flow cytometry, 1-10 µM for microscopy) in pre-warmed (37°C) cell culture medium or a suitable buffer like PBS.[2][5] It is crucial to mix this solution well to ensure the dye is fully dissolved, as this compound has low aqueous solubility.[4][14] Do not centrifuge the staining solution.[2][11]

-

Positive Control (CCCP): Prepare a working solution of CCCP (or FCCP) in culture medium at a final concentration of 5-50 µM.[4]

B. Protocol for Suspension Cells (Flow Cytometry)

-

Culture cells to the desired density (not to exceed 1 x 10^6 cells/mL) and induce apoptosis according to your experimental design.[2] Include untreated (negative) and CCCP-treated (positive) control samples.

-

Harvest approximately 0.5-1 x 10^6 cells per sample and centrifuge at 400 x g for 5 minutes at room temperature.[2]

-

Carefully remove the supernatant and resuspend the cell pellet in 0.5 mL of the prepared this compound Staining Solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2][5]

-

Optional: For the positive control, add CCCP to a final concentration of 50 µM and incubate for 5-15 minutes at 37°C.[2][4]

-

Centrifuge the cells at 400 x g for 5 minutes and remove the staining solution.[2]

-

Wash the cells by resuspending the pellet in 1-2 mL of warm PBS or assay buffer, followed by centrifugation at 400 x g for 5 minutes.[2]

-

Resuspend the final cell pellet in 300-500 µL of fresh culture medium or PBS.[2]

-

Analyze the samples immediately on a flow cytometer.[2] Excite the cells using a 488 nm laser. Collect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[2]

-

For analysis, create a dot plot of red fluorescence (y-axis) versus green fluorescence (x-axis) to distinguish between healthy (high red) and apoptotic (high green) cell populations.

C. Protocol for Adherent Cells (Fluorescence Microscopy)

-

Seed cells on glass coverslips or in imaging-compatible plates (e.g., 96-well black, clear-bottom plates) and culture until they reach the desired confluency (typically not more than 80%).[4][11]

-

Treat the cells with your test compound to induce apoptosis. Include appropriate negative and positive (CCCP) controls.

-

Carefully remove the culture medium and gently wash the cells once with warm PBS or medium.[2]

-

Add the prepared this compound Staining Solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[11]

-

Remove the staining solution and wash the cells twice with warm PBS or assay buffer.[11]

-

Add fresh, pre-warmed medium or buffer to the wells for imaging.

-

Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets for green (e.g., FITC) and red (e.g., TRITC/Rhodamine) fluorescence.[7]

-

In healthy cells, mitochondria will appear as bright red puncta. In apoptotic cells, the red fluorescence will diminish, and a diffuse green fluorescence will become apparent throughout the cytoplasm.[2]

Troubleshooting and Considerations

-

Low Red Signal in Control Cells: This may indicate that the control cells are not healthy. Ensure optimal cell culture conditions and avoid high cell densities, which can promote spontaneous apoptosis.[2]

-

High Background Fluorescence: Inadequate washing after staining can lead to high background. Ensure thorough but gentle washing steps.

-

Precipitation of this compound: this compound has poor solubility in aqueous solutions. Ensure the stock solution is properly dissolved in DMSO and that the working solution is prepared immediately before use and mixed vigorously.[11][14]

-

Photobleaching: this compound is light-sensitive. All incubation steps should be performed in the dark, and exposure to intense light during microscopy should be minimized.[2][4]

-

Fixation: this compound staining is intended for live cells only and is not compatible with fixation methods.[5][12] Analyze samples immediately after staining.[2]

-

Cell Type Variability: The optimal concentration of this compound and incubation time can vary significantly between different cell types. It is essential to perform initial optimization experiments for your specific cell line.[5]

References

- 1. google.com [google.com]

- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ratiometric high-resolution imaging of this compound fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. Detection of the Mitochondrial Membrane Potential by the Cationic Dye this compound in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. This compound Experiment Common Questions and Solutions [elabscience.com]

An In-depth Technical Guide to the Spectral Properties of JC-1 Monomers and J-Aggregates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of the JC-1 dye, a valuable tool for assessing mitochondrial health. We will delve into the distinct characteristics of its monomeric and aggregated forms, offering detailed data, experimental protocols, and visual representations of its mechanism and application.

Core Principles of this compound Function

This compound (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that is widely utilized to measure mitochondrial membrane potential (ΔΨm).[1] Its utility lies in its unique ability to exist in two distinct fluorescent states: a monomeric form and an aggregated form (J-aggregate). This transition is dependent on the mitochondrial membrane potential.

In healthy, non-apoptotic cells, the mitochondrial membrane is highly polarized, creating a strong negative charge. This negative potential drives the accumulation of the positively charged this compound dye inside the mitochondria. As the concentration of this compound within the mitochondria increases, it self-assembles into J-aggregates.[2][3]

Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses.[4] This depolarization prevents the accumulation of this compound within the mitochondria. Consequently, the dye remains in the cytoplasm in its monomeric form.[3][4] The ratiometric analysis of the fluorescence emitted by these two forms provides a sensitive measure of mitochondrial health.[2]

Spectral Properties of this compound

The key to this compound's utility is the distinct spectral properties of its monomeric and J-aggregate forms. These differences in excitation and emission allow for their simultaneous detection and quantification.

| Form | State | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |

| This compound Monomer | Low mitochondrial membrane potential | ~510 - 514[2][5] | ~527 - 530[1][2][6] | 195,000[1] |

| J-Aggregate | High mitochondrial membrane potential | ~585[2][7] | ~590 - 595[2][3] | Not Available |

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a typical experimental workflow for its use in cell-based assays.

Caption: Mechanism of this compound action in response to mitochondrial membrane potential.

Caption: General experimental workflow for using this compound to assess mitochondrial potential.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standard protocols for using this compound with fluorescence microscopy and flow cytometry.

Protocol for Fluorescence Microscopy

This protocol is adapted for staining both suspension and adherent cells for analysis by fluorescence microscopy.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Inducing agent for apoptosis (e.g., Staurosporine)

-

Fluorescence microscope with filters for fluorescein (FITC) and rhodamine (TRITC)

Procedure:

-

Cell Preparation:

-

For adherent cells, seed cells on coverslips in a culture plate and allow them to adhere overnight.

-

For suspension cells, culture them to the desired density.

-

-

Induction of Apoptosis (Optional):

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

-

-

This compound Staining Solution Preparation:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO.

-

Immediately before use, prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

-

Staining:

-

Remove the culture medium from the cells.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Aspirate the this compound staining solution.

-

Wash the cells once or twice with pre-warmed PBS or cell culture medium.

-

-

Imaging:

-

Immediately observe the cells under a fluorescence microscope.

-

Use a filter set for FITC to visualize the green fluorescence of the this compound monomers (indicative of low ΔΨm).

-

Use a filter set for TRITC to visualize the red-orange fluorescence of the J-aggregates (indicative of high ΔΨm).

-

Healthy cells will exhibit red-orange mitochondrial staining, while apoptotic cells will show predominantly green fluorescence.

-

Protocol for Flow Cytometry

This protocol outlines the steps for staining cells with this compound for analysis by flow cytometry.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Inducing agent for apoptosis (e.g., Staurosporine)

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (for positive control of depolarization)

-

Flow cytometer with 488 nm excitation laser and detectors for green (e.g., FITC channel) and red/orange (e.g., PE channel) fluorescence.

Procedure:

-

Cell Preparation:

-

Culture cells to a density of approximately 1 x 10⁶ cells/mL.

-

-

Controls:

-

Untreated Control: Cells not treated with any apoptosis-inducing agent.

-

Positive Control for Depolarization: Treat cells with CCCP (e.g., 50 µM for 5-15 minutes) to induce complete mitochondrial membrane depolarization. This will result in a population of cells with only green fluorescence.

-

Experimental Samples: Treat cells with the desired experimental compound.

-

-

This compound Staining Solution Preparation:

-

Prepare a 200 µM this compound stock solution in DMSO.

-

Prepare a 2 µM this compound working solution by diluting the stock solution in pre-warmed cell culture medium.

-

-

Staining:

-

For each sample, suspend approximately 1 x 10⁶ cells in 1 mL of warm medium.

-

Add 10 µL of 200 µM this compound stock solution (final concentration of 2 µM) to each cell suspension.

-

Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.

-

-

Washing (Optional but Recommended):

-

Add 2 mL of warm PBS to each tube and centrifuge the cells.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a 488 nm excitation laser.

-

Detect the green fluorescence of this compound monomers in the FL1 channel (similar to FITC).

-

Detect the red-orange fluorescence of J-aggregates in the FL2 channel (similar to PE).

-

Healthy cells will show high red fluorescence and low green fluorescence. Apoptotic cells will exhibit a shift to high green fluorescence and low red fluorescence.

-

The ratio of red to green fluorescence intensity can be used to quantify the change in mitochondrial membrane potential.

-

Conclusion

The this compound dye is a powerful and versatile tool for the ratiometric assessment of mitochondrial membrane potential. By understanding its core spectral properties and employing well-defined experimental protocols, researchers can gain valuable insights into cellular health, apoptosis, and the effects of various therapeutic agents on mitochondrial function. This guide provides the foundational knowledge and practical steps necessary for the successful application of this compound in a research or drug development setting.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. This compound Mitochondrial Membrane Potential Dye | AAT Bioquest [aatbio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]

- 6. This compound, Mitochondrial membrane potential dye (CAS 3520-43-2) | Abcam [abcam.com]

- 7. This compound | Mitochondrial Membrane Potential | Dye | TargetMol [targetmol.com]

JC-1 Dye: A Technical Guide to Mitochondrial Membrane Potential Assessment

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of the JC-1 dye for the assessment of mitochondrial membrane potential (ΔΨm). It covers the core principles of this compound fluorescence, detailed experimental protocols, and data interpretation.

Core Principle: Ratiometric Analysis of Mitochondrial Health

This compound (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that is widely used to monitor mitochondrial health, particularly in the context of apoptosis.[1][2] The dye exhibits a unique potential-dependent accumulation in mitochondria.[3][4] In healthy cells with a high mitochondrial membrane potential, this compound accumulates and forms complexes known as J-aggregates, which emit an intense red fluorescence.[1][5] Conversely, in unhealthy or apoptotic cells with low mitochondrial membrane potential, this compound remains in the cytoplasm as monomers and emits a green fluorescence.[1][5] This shift in fluorescence from red to green allows for a ratiometric analysis, providing a sensitive indicator of mitochondrial depolarization.[3][4]

The ratio of red to green fluorescence is dependent only on the membrane potential and not on other factors such as mitochondrial size, shape, and density that may influence single-component fluorescence signals.[4] A decrease in the red/green fluorescence intensity ratio is a hallmark of mitochondrial depolarization, often occurring in the early stages of apoptosis.[3][4]

Spectral Properties of this compound Dye

The dual emission property of this compound is central to its application. The following table summarizes the key excitation and emission wavelengths for both the monomer and J-aggregate forms of the dye.

| Form | State | Excitation Maximum (nm) | Emission Maximum (nm) |

| Monomer | Low mitochondrial membrane potential (cytoplasmic) | ~485-514 | ~520-529 |

| J-aggregate | High mitochondrial membrane potential (mitochondrial) | ~535-585 | ~590-596 |

Note: The exact excitation and emission maxima can vary slightly depending on the source and the specific instrumentation used.[4][6][7][8]

Experimental Protocols

Detailed methodologies for utilizing this compound with common analytical platforms are provided below.

Preparation of this compound Staining Solution

-

Stock Solution: Prepare a this compound stock solution at a concentration of 1-5 mg/mL in anhydrous dimethyl sulfoxide (DMSO).[4] This corresponds to approximately 1.5-7.7 mM.[4] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C, protected from light.[1]

-

Working Solution: Immediately before use, dilute the this compound stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or a suitable buffer like PBS.[1][9] The optimal concentration may vary depending on the cell type and density and should be determined empirically.[1] For flow cytometry, a concentration of 2 µM is often recommended.[1]

Staining Protocol for Suspension Cells (Flow Cytometry Analysis)

-

Cell Preparation: Culture cells to a density not exceeding 1 x 10^6 cells/mL.[2]

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound to induce apoptosis. A positive control, such as treating cells with 5-50 µM FCCP or CCCP for 15-30 minutes, should be included to induce complete mitochondrial membrane depolarization.[5] A negative control with vehicle-treated cells should also be included.[5]

-

Cell Harvesting: Transfer the required volume of cell suspension (e.g., 0.5 mL) to a centrifuge tube.[2]

-

Centrifugation: Pellet the cells by centrifuging at 400 x g for 5 minutes at room temperature.[2][10]

-

Resuspension: Discard the supernatant and resuspend the cell pellet in the prepared this compound working solution (e.g., 0.5 mL).[2]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[1][9]

-

Washing (Optional but Recommended): After incubation, pellet the cells by centrifugation (400 x g for 5 minutes) and wash them with pre-warmed cell culture medium or 1X Assay Buffer.[1][2] This step helps to reduce background fluorescence. Repeat the wash step if necessary.[2]

-

Final Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., 0.5 mL of fresh cell culture medium or 1X Assay Buffer).[2]

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer within 30 minutes.[11] The this compound monomer (green fluorescence) is typically detected in the FL1 channel (e.g., 530 nm), and the J-aggregate (red fluorescence) is detected in the FL2 channel (e.g., 585 nm) when excited by a 488 nm argon laser.[4][9]

Staining Protocol for Adherent Cells (Fluorescence Microscopy Analysis)

-

Cell Culture: Culture adherent cells on coverslips, chamber slides, or in 96-well plates to a desired confluency.[9]

-

Induce Apoptosis (if applicable): Treat the cells as described in the suspension cell protocol.

-

Remove Medium: Carefully remove the cell culture medium.[9]

-

Staining: Add the prepared this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[1]

-

Washing: Remove the staining solution and wash the cells with pre-warmed buffer (e.g., PBS or 1X MMP-Assay Buffer).[1][9]

-

Imaging: Observe the cells immediately under a fluorescence microscope equipped with filters suitable for detecting both green (e.g., FITC) and red (e.g., Rhodamine) fluorescence.[1][12] In healthy cells, mitochondria will appear red due to the formation of J-aggregates, while in apoptotic cells, the cytoplasm will exhibit green fluorescence.[12]

Data Interpretation and Visualization

The primary output of a this compound experiment is the ratio of red to green fluorescence. A decrease in this ratio is indicative of a loss of mitochondrial membrane potential and is a key indicator of cellular stress or apoptosis.

Signaling and Experimental Workflow

The following diagram illustrates the principle of this compound staining in relation to mitochondrial membrane potential and the general experimental workflow.

This diagram visually represents how this compound dye responds to changes in mitochondrial membrane potential (ΔΨm) in healthy versus apoptotic cells, leading to distinct fluorescent signals, and outlines the key steps in a typical experimental procedure.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound | Cell Signaling Technology [awsprod-cellsignal.jp]

- 8. dovepress.com [dovepress.com]

- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 10. gentaurpdf.com [gentaurpdf.com]

- 11. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

JC-1: A Ratiometric Probe for Mitochondrial Membrane Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A decrease in ΔΨm is an early hallmark of apoptosis and a key measure of cellular dysfunction. JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye widely utilized to monitor mitochondrial health by reporting on changes in ΔΨm.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of this compound, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

The Core Mechanism: Ratiometric Detection of Mitochondrial Depolarization

This compound is a unique fluorescent probe due to its ability to exist in two different states, each with a distinct fluorescence emission spectrum, depending on the mitochondrial membrane potential.[3] In healthy cells with a high mitochondrial membrane potential (typically -140 mV), this compound enters the mitochondrial matrix and accumulates. This high concentration leads to the formation of "J-aggregates," which emit a red to orange fluorescence.[3][4] Conversely, in cells with a low mitochondrial membrane potential, this compound cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which emit a green fluorescence.[4][5] This shift from red to green fluorescence is a direct indicator of mitochondrial depolarization.[3]

The ratiometric nature of this compound provides a distinct advantage over other single-emission probes. By measuring the ratio of red to green fluorescence, the assessment of mitochondrial membrane potential becomes independent of factors such as mitochondrial size, shape, and density, which can influence single-component fluorescence signals.[5] This allows for more robust and reliable quantification of mitochondrial depolarization.

Quantitative Data Presentation

The fluorescence properties of this compound are crucial for accurate data acquisition and analysis. The following table summarizes the key spectral characteristics of this compound monomers and J-aggregates.

| Fluorescent Species | State of Mitochondria | Excitation Maximum | Emission Maximum |

| This compound Monomer | Depolarized (Low ΔΨm) | ~510-515 nm[4][6][7] | ~527-530 nm[1][2][4] |

| J-aggregate | Polarized (High ΔΨm) | ~585 nm[4][6] | ~590-595 nm[1][3][5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the principle of this compound as a ratiometric indicator of mitochondrial membrane potential.

Experimental Protocols

Accurate and reproducible results with this compound staining depend on carefully executed experimental protocols. The following sections provide detailed methodologies for various platforms.

General Considerations:

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell densities can lead to apoptosis and affect results.[5]

-

Light Sensitivity: this compound is light-sensitive. All staining procedures should be performed in the dark or with minimal light exposure.[6]

-

Positive Control: A positive control for mitochondrial depolarization is essential for validating the assay. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) are commonly used uncouplers that rapidly dissipate the mitochondrial membrane potential.[5][8][9]

-

Live Cells: this compound staining is intended for live cells and is not compatible with fixation methods.[10]

Protocol 1: Flow Cytometry

Flow cytometry allows for the quantitative analysis of this compound fluorescence in a large population of single cells.

For Suspension Cells:

-

Cell Preparation: Culture cells to the desired density (e.g., 1 x 10^6 cells/mL).

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound. For a positive control, treat a separate sample with 10-50 µM CCCP for 15-30 minutes at 37°C.[8][11]

-

This compound Staining: Add this compound staining solution to the cell suspension to a final concentration of 1-10 µM.[10] Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.

-

Resuspension: Resuspend the cell pellet in an appropriate buffer (e.g., PBS) for flow cytometry analysis.

-

Data Acquisition: Analyze the cells on a flow cytometer. Excite with a 488 nm laser.[1] Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[5]

For Adherent Cells:

-

Cell Preparation: Plate cells in a culture dish and allow them to adhere overnight.

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound. For a positive control, treat a separate well with 10-50 µM CCCP for 15-30 minutes at 37°C.[8][11]

-

This compound Staining: Remove the culture medium and add pre-warmed medium containing this compound (1-10 µM).[10] Incubate for 15-30 minutes at 37°C.

-

Washing: Remove the this compound containing medium and wash the cells once with pre-warmed PBS.

-

Cell Detachment: Detach the cells using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA). Neutralize the dissociation reagent with complete medium.

-

Sample Preparation: Transfer the cell suspension to a tube and centrifuge at 400 x g for 5 minutes. Resuspend the pellet in an appropriate buffer for flow cytometry.

-

Data Acquisition: Proceed with flow cytometry analysis as described for suspension cells.

Protocol 2: Fluorescence Microscopy

Fluorescence microscopy provides a qualitative or semi-quantitative assessment of this compound staining and allows for the visualization of mitochondrial morphology.

For Adherent Cells:

-

Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates.

-

Treatment and Staining: Follow steps 2 and 3 as for adherent cells in the flow cytometry protocol.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Imaging: Mount the coverslip on a slide with a drop of mounting medium or add fresh pre-warmed PBS to the imaging dish. Observe the cells immediately using a fluorescence microscope equipped with filters for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.[6]

For Suspension Cells:

-

Cell Preparation and Staining: Follow steps 1-4 as for suspension cells in the flow cytometry protocol.

-

Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of PBS. Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

-

Imaging: Immediately visualize the cells under a fluorescence microscope.

Protocol 3: Microplate Reader

A microplate reader is suitable for high-throughput screening of compounds that affect mitochondrial membrane potential.

-

Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Treatment and Staining: Treat cells with compounds as required. Add this compound staining solution to each well and incubate as described previously.

-

Washing: Gently wash the wells with pre-warmed PBS.

-

Data Acquisition: Read the plate on a fluorescence microplate reader. Measure the fluorescence intensity for both the green monomer (Excitation ~485 nm, Emission ~535 nm) and the red J-aggregates (Excitation ~550 nm, Emission ~600 nm).[5]

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Experimental Workflow

The following diagram outlines a general workflow for a this compound experiment.

Conclusion

This compound is a powerful and widely used tool for assessing mitochondrial membrane potential. Its ratiometric properties provide a reliable method for detecting mitochondrial depolarization, a key event in apoptosis and cellular stress. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reproducible data to advance their studies in cell health, disease, and drug discovery.

References

- 1. This compound: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound Mitochondrial Membrane Potential Dye | AAT Bioquest [aatbio.com]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. tandfonline.com [tandfonline.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. media.cellsignal.com [media.cellsignal.com]

Unraveling Mitochondrial Health: A Technical Guide to the JC-1 Fluorescence Shift

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of the JC-1 assay, a powerful tool for assessing mitochondrial membrane potential (ΔΨm). A critical indicator of cellular health and function, ΔΨm plays a pivotal role in ATP synthesis, reactive oxygen species (ROS) production, and the regulation of apoptosis. Understanding the dynamics of the this compound fluorescence shift from red to green provides a robust method for investigating mitochondrial dysfunction in various research and drug development contexts.

The Core Principle: From J-Aggregates to Monomers

This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that readily penetrates living cells and accumulates in the mitochondria in a potential-dependent manner.[1][2] The core of the this compound assay lies in its remarkable ability to form two distinct fluorescent species depending on the mitochondrial membrane potential.

In healthy, non-apoptotic cells with a high mitochondrial membrane potential (typically -150 to -170 mV), this compound accumulates and forms complexes known as J-aggregates , which emit an intense red to orange-red fluorescence (peak emission ~590-595 nm).[2][3] Conversely, in unhealthy or apoptotic cells with a low ΔΨm, this compound cannot accumulate within the mitochondria and remains in the cytoplasm as monomers . These monomers exhibit green fluorescence (peak emission ~527-530 nm).[1][2][3]

This shift in fluorescence from red to green is a key indicator of mitochondrial depolarization, a hallmark of cellular stress and an early event in the apoptotic cascade.[4] The ratio of red to green fluorescence, therefore, provides a semi-quantitative measure of the mitochondrial membrane potential.[2][5]

A diagram illustrating the mechanism of this compound is presented below:

Caption: Mechanism of this compound fluorescence shift in response to mitochondrial membrane potential.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound assay.

Table 1: this compound Dye Properties

| Property | Value |

| Chemical Formula | C₂₅H₂₇Cl₄IN₄ |

| Molecular Weight | 652.23 g/mol |

| Excitation Wavelength | ~515 nm (monomer), ~585 nm (J-aggregate) |

| Emission Wavelength | ~530 nm (monomer), ~590 nm (J-aggregate) |

| Extinction Coefficient | 195,000 cm⁻¹M⁻¹ |

Table 2: Typical Experimental Concentrations and Incubation Times

| Application | This compound Concentration | Incubation Time | Incubation Temperature |

| Flow Cytometry | 2 µM | 15-30 minutes | 37°C |

| Fluorescence Microscopy | 2 µM | 15-30 minutes | 37°C |

| Plate Reader | 10-30 µM | 15-60 minutes | 37°C |

Table 3: Instrument Settings for Detection

| Instrument | Green Fluorescence (Monomer) | Red Fluorescence (J-aggregate) |

| Flow Cytometer | FL1 Channel (FITC) | FL2 Channel (PE) |

| Fluorescence Microscope | FITC filter set | TRITC/Rhodamine filter set |

| Fluorescence Plate Reader | Ex/Em: ~490/530 nm | Ex/Em: ~525/590 nm |

Detailed Experimental Protocols

Protocol 1: this compound Staining for Flow Cytometry

This protocol outlines the steps for assessing mitochondrial membrane potential in suspension cells using flow cytometry.

-

Cell Preparation:

-

Culture cells to the desired density (e.g., 1 x 10⁶ cells/mL).

-

Induce apoptosis in a sample to be used as a positive control. A common method is to treat cells with a decoupling agent such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 50 µM for 5-10 minutes at 37°C.[6][7]

-

Prepare an untreated cell sample as a negative control.

-

-

This compound Staining:

-

Prepare a 200 µM this compound stock solution by dissolving the dye in high-quality, anhydrous DMSO.[7]

-

For each sample, suspend approximately 1 x 10⁶ cells in 1 mL of warm medium or phosphate-buffered saline (PBS).[7]

-

Add 10 µL of the 200 µM this compound stock solution to each sample for a final concentration of 2 µM.[7]

-

Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.[6][7]

-

-

Washing and Resuspension (Optional but Recommended):

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer with 488 nm excitation.[7]

-

Detect green fluorescence in the FL1 channel (e.g., using a 530/30 nm bandpass filter) and red fluorescence in the FL2 channel (e.g., using a 585/42 nm bandpass filter).

-

Compensate for spectral overlap between the green and red channels.

-

Analyze the data by gating on the cell population and observing the shift from red to green fluorescence in the apoptotic/treated sample compared to the healthy control. The red/green fluorescence intensity ratio can be calculated to quantify the change in mitochondrial membrane potential.[8]

-

Protocol 2: this compound Staining for Fluorescence Microscopy

This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent cells.

-

Cell Preparation:

-

Seed cells on sterile coverslips or in chamber slides and culture until they reach the desired confluency.

-

Treat cells with the experimental compound or induce apoptosis in a positive control well (e.g., with 50 µM CCCP for 5 minutes).[6] Include an untreated well as a negative control.

-

-

This compound Staining:

-

Prepare a 2 µM this compound working solution in warm cell culture medium or PBS.[6][9]

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add enough of the 2 µM this compound working solution to cover the cells.

-

Incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.[6][9]

-

-

Washing and Mounting:

-

Gently remove the this compound staining solution.

-

Wash the cells twice with warm PBS.

-

Mount the coverslip on a microscope slide with a drop of mounting medium.

-

-

Fluorescence Microscopy:

-

Observe the cells using a fluorescence microscope equipped with appropriate filter sets for green (e.g., FITC) and red (e.g., TRITC/Rhodamine) fluorescence.

-

In healthy cells, the mitochondria will appear as bright red fluorescent structures. In apoptotic or depolarized cells, the red fluorescence will diminish, and a diffuse green fluorescence will be observed throughout the cytoplasm.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound experiment.

Caption: A typical experimental workflow for the this compound assay.

Apoptosis Signaling Pathway

This compound is frequently used to study apoptosis, as mitochondrial depolarization is a key event in the intrinsic apoptotic pathway. The diagram below shows the relationship between mitochondrial membrane potential and the activation of caspases.

Caption: The role of mitochondrial membrane potential in the intrinsic apoptosis pathway.

This technical guide provides a comprehensive overview of the this compound assay, from its fundamental principles to practical experimental protocols and data interpretation. By leveraging the unique fluorescence properties of this compound, researchers can gain valuable insights into mitochondrial health and its role in cellular physiology and disease.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. youtube.com [youtube.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. This compound染色 (线粒体膜电位检测) | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. jove.com [jove.com]

- 9. mdpi.com [mdpi.com]

The Lipophilic Cationic Properties of JC-1: A Technical Guide to Mitochondrial Membrane Potential Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core lipophilic and cationic properties of the JC-1 probe (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), a ratiometric fluorescent dye widely utilized for the assessment of mitochondrial membrane potential (ΔΨm). Understanding these fundamental characteristics is crucial for the accurate application and interpretation of data in cell health studies, apoptosis research, and drug discovery.

Core Principles: The Lipophilic and Cationic Nature of this compound

This compound is a lipophilic, cationic dye that freely permeates the plasma membrane of living cells.[1][2] Its positive charge is the key to its function, driving its accumulation in the electronegative interior of mitochondria, which typically maintain a membrane potential of -140 mV to -180 mV.[2][3] This accumulation is directly proportional to the magnitude of the mitochondrial membrane potential.

In healthy, non-apoptotic cells with a high ΔΨm, the concentration of this compound within the mitochondrial matrix becomes sufficiently high to facilitate the formation of reversible complexes known as J-aggregates.[4][5] These aggregates exhibit a distinct red to orange fluorescence.[5][6] Conversely, in unhealthy or apoptotic cells where the ΔΨm is diminished, this compound fails to accumulate to the same extent within the mitochondria.[4][5] In these instances, the dye remains in its monomeric form, which emits a green fluorescence.[5][7]

This potential-dependent shift in fluorescence from green to red allows for a ratiometric analysis of mitochondrial health. The ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential and is largely independent of other factors such as mitochondrial size, shape, and density, which can influence single-component fluorescence signals.[3][4]

Quantitative Data Presentation

The spectral characteristics of this compound are fundamental to its application. The following tables summarize the key quantitative data for the monomer and J-aggregate forms of the probe.

| Form | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Color |

| Monomer | ~514[7] | ~529[7] | Green |

| J-Aggregate | ~585[7] | ~590[7] | Red/Orange |

Table 1: Spectral Properties of this compound Monomer and J-Aggregates.

| Parameter | Value | Reference |

| Recommended Staining Concentration (Flow Cytometry) | 2 µM | [4][8] |

| Recommended Staining Concentration (Microscopy/Plate Reader) | 1 - 10 µM | [5][8] |

| Typical Incubation Time | 15 - 30 minutes | [4][9] |

| Positive Control (CCCP) Concentration | 5 - 50 µM | [10] |

Table 2: Key Experimental Parameters for this compound Staining.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound probe. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Preparation of this compound Stock Solution

-

Allow the lyophilized this compound powder and anhydrous Dimethyl Sulfoxide (DMSO) to equilibrate to room temperature before use.[4]

-

Reconstitute the this compound in DMSO to create a stock solution, typically at a concentration of 2-10 mM.[11] Mix thoroughly until the dye is completely dissolved.

-

For immediate use, this stock solution can be diluted to the desired working concentration. For storage, aliquot the stock solution into single-use vials and store at -20°C, protected from light.[5] Avoid repeated freeze-thaw cycles.[11]

This compound Staining Protocol for Fluorescence Microscopy

This protocol is suitable for cells cultured on coverslips or in multi-well plates.

-

Culture cells to the desired confluency (typically not exceeding 80%) on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).[9][10]

-

Induce apoptosis or treat cells with the experimental compound as required by the experimental design. Include appropriate controls, such as a vehicle-only control and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 5-15 minutes).[4][10]

-

Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM.[5]

-

Remove the existing cell culture medium and gently wash the cells once with warm PBS or buffer.[4]

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[9]

-

Following incubation, remove the staining solution and wash the cells once or twice with warm buffer.[4]

-

Add fresh, pre-warmed buffer or medium to the cells for imaging.[4]

-

Immediately visualize the cells using a fluorescence microscope equipped with filters appropriate for detecting both the green this compound monomers (FITC filter set) and the red J-aggregates (TRITC/Rhodamine filter set).[5]

-

Acquire images and perform a ratiometric analysis of the red/green fluorescence intensity to determine the mitochondrial membrane potential.

This compound Staining Protocol for Flow Cytometry

This protocol is designed for the analysis of suspended or trypsinized adherent cells.

-

Culture and treat cells as described in the experimental design. Ensure cell density does not exceed 1 x 10^6 cells/mL.[12]

-

For adherent cells, gently detach them using trypsin or a cell scraper. Collect all cells, including any that may have detached during treatment, as these may be apoptotic.

-

Transfer approximately 0.5 mL of the cell suspension (at a density of ~1 x 10^6 cells/mL) to a flow cytometry tube.[12]

-

Centrifuge the cells at 400 x g for 5 minutes at room temperature.[12]

-

Carefully aspirate the supernatant and resuspend the cell pellet in 0.5 mL of the this compound working solution (typically 2 µM in pre-warmed medium or buffer).[4][12]

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[4]

-

(Optional) After incubation, centrifuge the cells at 400 x g for 5 minutes and resuspend in fresh buffer to wash. Repeat this wash step if necessary.[5]

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS).

-

Analyze the samples on a flow cytometer equipped with a 488 nm argon laser for excitation.[4] The green fluorescence from this compound monomers can be detected in the FL1 channel (typically ~530 nm), and the red fluorescence from J-aggregates can be detected in the FL2 channel (typically ~590 nm).[4]

-

Use appropriate compensation controls and gating strategies to analyze the shift in the red/green fluorescence ratio, which reflects changes in the mitochondrial membrane potential.

Visualizations

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow.

Caption: Mechanism of this compound for mitochondrial membrane potential assessment.

Caption: General experimental workflow for this compound staining and analysis.

References

- 1. Mitochondrial Membrane Potential Detection Kit (this compound)_TargetMol [targetmol.com]

- 2. youtube.com [youtube.com]

- 3. Ratiometric high-resolution imaging of this compound fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. This compound Mitochondrial Membrane Potential Detection Kit - Biotium [biotium.com]

- 7. Mitochondrial Membrane Potential Assay Kit (with this compound) - Elabscience® [elabscience.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. gentaurpdf.com [gentaurpdf.com]

Technical Guide: Synthesis and Purification of 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine Iodide (JC-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and purification of 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide, a fluorescent dye commonly known as JC-1. This compound is a crucial tool in cell biology and drug discovery for the ratiometric measurement of mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification methods, and the application of this compound in assessing mitochondrial function.

Introduction

5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide (this compound) is a lipophilic, cationic carbocyanine dye that selectively accumulates in mitochondria. Its unique property lies in its potential-dependent fluorescence. In healthy cells with a high mitochondrial membrane potential, this compound forms "J-aggregates" that emit red fluorescence (approximately 590 nm). In apoptotic or metabolically stressed cells with a low mitochondrial membrane potential, this compound remains in its monomeric form and emits green fluorescence (approximately 527 nm). This dual emission allows for the ratiometric analysis of mitochondrial health, making it a widely used probe in various research areas, including apoptosis, drug screening, and toxicology.

This guide details a feasible, though not definitively published, multi-step synthesis of this compound and the subsequent purification required to obtain a high-purity product suitable for sensitive biological assays.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually broken down into two main stages:

-

Synthesis of the Benzimidazolium Precursor: Preparation of 5,6-dichloro-1,3-diethyl-2-methylbenzimidazolium iodide.

-

Formation of the Carbocyanine Dye: Condensation of the benzimidazolium precursor to form the trimethine bridge.

Synthesis of the Benzimidazolium Precursor

Step 1: Acetylation of 4,5-dichloro-1,2-phenylenediamine

The synthesis begins with the protection of one of the amine groups of 4,5-dichloro-1,2-phenylenediamine by acetylation.

-

Reaction: 4,5-dichloro-1,2-phenylenediamine is reacted with acetic anhydride to form N-(4,5-dichloro-2-aminophenyl)acetamide.

-

Rationale: This step directs the subsequent cyclization to form the desired benzimidazole isomer.

Step 2: Cyclization to form 2-methyl-5,6-dichlorobenzimidazole

The acetylated intermediate is then cyclized to form the benzimidazole core.

-

Reaction: N-(4,5-dichloro-2-aminophenyl)acetamide is heated, typically in the presence of an acid catalyst, to induce cyclization and form 2-methyl-5,6-dichlorobenzimidazole.

Step 3: Di-ethylation to form 5,6-dichloro-1,3-diethyl-2-methylbenzimidazolium iodide

The benzimidazole core is then quaternized by alkylation with ethyl iodide.

-

Reaction: 2-methyl-5,6-dichlorobenzimidazole is reacted with an excess of ethyl iodide to yield the key precursor, 5,6-dichloro-1,3-diethyl-2-methylbenzimidazolium iodide.

Formation of the Carbocyanine Dye (this compound)

Step 4: Condensation Reaction

The final step involves the condensation of two molecules of the benzimidazolium precursor with a reagent that provides the central carbon of the trimethine bridge.

-

Reaction: 5,6-dichloro-1,3-diethyl-2-methylbenzimidazolium iodide is reacted with a C1 synthon, such as triethyl orthoformate, in the presence of a base (e.g., pyridine) to yield the final product, 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide.

Experimental Protocols

Synthesis of 5,6-dichloro-1,3-diethyl-2-methylbenzimidazolium iodide (Precursor)

-

Acetylation: To a solution of 4,5-dichloro-1,2-phenylenediamine (1 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) dropwise at room temperature. Stir the mixture for 2 hours. Pour the reaction mixture into ice water and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum.

-

Cyclization: Heat the crude N-(4,5-dichloro-2-aminophenyl)acetamide at a temperature above its melting point (e.g., 180-200 °C) for 1-2 hours until the evolution of water ceases. The resulting solid is 2-methyl-5,6-dichlorobenzimidazole.

-

Di-ethylation: Suspend 2-methyl-5,6-dichlorobenzimidazole (1 eq.) in a suitable solvent such as acetonitrile. Add an excess of ethyl iodide (3-4 eq.) and heat the mixture to reflux for 24-48 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

Synthesis of 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide (this compound)

-

Condensation: In a round-bottom flask, combine 5,6-dichloro-1,3-diethyl-2-methylbenzimidazolium iodide (2 eq.) and triethyl orthoformate (1.5 eq.) in anhydrous pyridine.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the appearance of the characteristic deep red color of the dye.

-

Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of diethyl ether to precipitate the crude dye. Collect the solid by filtration and wash thoroughly with diethyl ether to remove residual pyridine and unreacted starting materials.

Purification of this compound

High purity is critical for the reliable performance of this compound as a fluorescent probe. A multi-step purification process is recommended.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of dichloromethane and methanol is typically effective. The optimal gradient should be determined by TLC analysis.

-